3,4-Dibromo-5-hydroxyfuran-2(5H)-one
Overview
Description
3,4-Dibromo-5-hydroxyfuran-2(5H)-one: is an organic compound characterized by the presence of two bromine atoms, a hydroxyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one typically involves the bromination of 5-hydroxyfuran-2(5H)-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the furan ring. The general procedure is as follows:
Starting Material: 5-Hydroxyfuran-2(5H)-one.
Reagents: Bromine (Br2) or N-Bromosuccinimide (NBS).
Solvent: Acetic acid or a suitable organic solvent.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to control the rate of bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-5-hydroxyfuran-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydroxyfuran derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: The major products are the substituted furan derivatives.
Oxidation Reactions: The major product is 3,4-dibromo-5-oxofuran-2(5H)-one.
Reduction Reactions: The major product is 5-hydroxyfuran-2(5H)-one.
Scientific Research Applications
3,4-Dibromo-5-hydroxyfuran-2(5H)-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-5-hydroxyfuran-2(5H)-one: Similar structure with chlorine atoms instead of bromine.
3,4-Dibromo-5-methoxyfuran-2(5H)-one: Similar structure with a methoxy group instead of a hydroxyl group.
5-Hydroxyfuran-2(5H)-one: The parent compound without bromine atoms.
Uniqueness
3,4-Dibromo-5-hydroxyfuran-2(5H)-one is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. The combination of bromine atoms and a hydroxyl group provides a versatile platform for further chemical modifications and functionalization.
Properties
IUPAC Name |
3,4-dibromo-2-hydroxy-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O3/c5-1-2(6)4(8)9-3(1)7/h3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDBSOOYVOEUQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290962 | |
Record name | 3,4-Dibromo-5-hydroxy-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-38-1 | |
Record name | 3,4-Dibromo-5-hydroxy-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mucobromic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 766-38-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dibromo-5-hydroxy-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dibromo-5-hydroxyfuran-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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